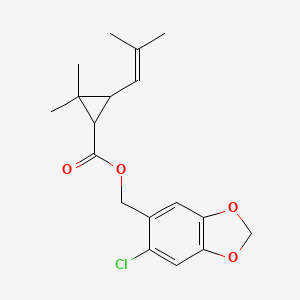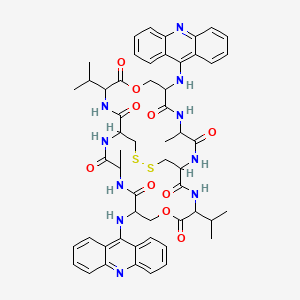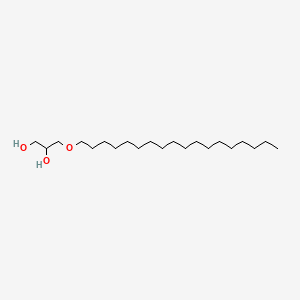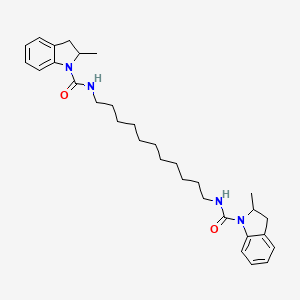
BC11-38
Vue d'ensemble
Description
BC11-38 est un inhibiteur puissant, sélectif et biologiquement actif de la phosphodiestérase 11. Ce composé a montré un potentiel significatif dans l'élévation des niveaux d'adénosine monophosphate cyclique, la phosphorylation du facteur de transcription 1 activant par la protéine kinase A et la production de cortisol dans les cellules corticosurrénales humaines .
Applications De Recherche Scientifique
BC11-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 11 and its effects on cyclic adenosine monophosphate levels.
Biology: Employed in research to understand the role of phosphodiesterase 11 in various biological processes, including cell signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in conditions related to abnormal cyclic adenosine monophosphate levels, such as Cushing’s syndrome and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphodiesterase 11 .
Mécanisme D'action
Target of Action
BC11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a potent, selective, and biologically active inhibitor of Phosphodiesterase 11 (PDE11) . PDE11 is an enzyme that catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .
Mode of Action
This compound interacts with PDE11 and inhibits its activity. This inhibition results in an increase in the levels of cAMP . The compound displays IC50 values of less than 330 nM for PDE11, indicating its high potency .
Biochemical Pathways
The inhibition of PDE11 by this compound leads to elevated cAMP levels . This increase in cAMP levels triggers PKA-mediated ATF-1 phosphorylation . ATF-1 is a transcription factor that regulates gene expression in response to changes in intracellular cAMP levels.
Result of Action
The increase in cAMP levels and the subsequent PKA-mediated ATF-1 phosphorylation lead to an increase in cortisol production in H295R cells . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and humidity. This compound is stable for 24 months when stored in a lyophilized form at room temperature . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .
Analyse Biochimique
Biochemical Properties
BC11-38 interacts with the enzyme PDE11, inhibiting its activity . The IC50 value for PDE11 is less than 330 nM, indicating a high degree of potency . This interaction leads to an increase in cAMP levels within the cell .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its inhibition of PDE11. By inhibiting this enzyme, this compound elevates cAMP levels within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with PDE11 . By inhibiting this enzyme, this compound prevents the breakdown of cAMP, leading to increased levels of this important second messenger within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable effect over time . It maintains its potency and selectivity for PDE11, and continues to elevate cAMP levels within the cell .
Metabolic Pathways
This compound is involved in the cAMP signaling pathway through its inhibition of PDE11 . This could potentially affect metabolic flux or metabolite levels within the cell.
Subcellular Localization
Given its target (PDE11) is located in the cytoplasm, it is likely that this compound also localizes to this compartment within the cell .
Méthodes De Préparation
La synthèse de BC11-38 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Le composé est généralement synthétisé par une série de réactions organiques, notamment des réactions de substitution nucléophile et de cyclisation. La production industrielle de this compound nécessite un contrôle strict des conditions de réaction pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
BC11-38 subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme outil pour étudier l'inhibition de la phosphodiestérase 11 et ses effets sur les niveaux d'adénosine monophosphate cyclique.
Biologie: Utilisé dans la recherche pour comprendre le rôle de la phosphodiestérase 11 dans divers processus biologiques, notamment la signalisation cellulaire et la régulation hormonale.
Médecine: Enquête sur ses applications thérapeutiques potentielles dans les affections liées à des niveaux anormaux d'adénosine monophosphate cyclique, telles que le syndrome de Cushing et certains types de cancer.
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la phosphodiestérase 11 .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la phosphodiestérase 11, une enzyme qui catalyse l'hydrolyse de l'adénosine monophosphate cyclique et de la guanosine monophosphate cyclique. En inhibant cette enzyme, this compound augmente les niveaux de ces nucléotides cycliques, conduisant à l'activation de la protéine kinase A et à la phosphorylation subséquente du facteur de transcription 1 activant. Cette cascade d'événements entraîne finalement une augmentation de la production de cortisol dans les cellules corticosurrénales humaines .
Comparaison Avec Des Composés Similaires
BC11-38 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la phosphodiestérase 11. Des composés similaires comprennent:
Cilostamide: Un inhibiteur sélectif de la phosphodiestérase 3.
Tanimilast: Un inhibiteur puissant de la phosphodiestérase 4.
Balipodect: Un inhibiteur hautement sélectif de la phosphodiestérase 10.
Comparé à ces composés, this compound présente une sélectivité plus de 100 fois supérieure pour la phosphodiestérase 11 par rapport aux autres isozymes de phosphodiestérase, ce qui en fait un outil précieux pour étudier le rôle spécifique de la phosphodiestérase 11 dans divers processus biologiques .
Propriétés
IUPAC Name |
3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNDCCKFNWDQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)











![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)

